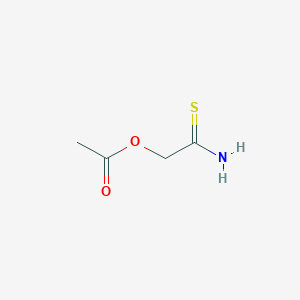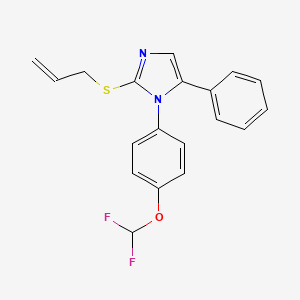
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a compound with intriguing properties and potential applications in various scientific fields. This compound features a combination of functional groups, including an imidazole ring, difluoromethoxy phenyl, phenyl, and allylthio substituents, which contribute to its unique chemical behavior and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole typically involves multi-step organic synthesis. One of the common synthetic routes includes:
Preparation of 4-(difluoromethoxy)phenyl-2-imidazole: : This can be achieved through the condensation of 4-(difluoromethoxy)aniline with glyoxal in the presence of ammonium acetate, yielding the imidazole ring.
Allylation: : The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may utilize scalable batch or continuous flow processes. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The allylthio group in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The difluoromethoxy phenyl group can be reduced under strong reducing conditions to generate corresponding aromatic hydrocarbons.
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or oxone.
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Friedel-Crafts acylation/alkylation with aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Aromatic hydrocarbons.
Substitution: : Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is studied for its reactivity and potential as a building block for synthesizing more complex organic molecules.
Biology and Medicine
Research in biology and medicine focuses on its potential pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be explored for use in materials science, particularly in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring is known for its ability to coordinate with metal ions and bind to enzyme active sites. The presence of difluoromethoxy and allylthio groups can influence its binding affinity and specificity, affecting various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-1H-benzimidazole: : Shares the allylthio and imidazole features but differs in the absence of the phenyl and difluoromethoxy phenyl groups.
2-(Thio)-4-phenyl-1H-imidazole: : Contains a thioether group and a phenyl ring but lacks the allyl and difluoromethoxy substituents.
Uniqueness
The unique combination of the allylthio, difluoromethoxy phenyl, and phenyl groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole distinguishes it from similar compounds, potentially offering distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-2-12-25-19-22-13-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h2-11,13,18H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXIIASEGCWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
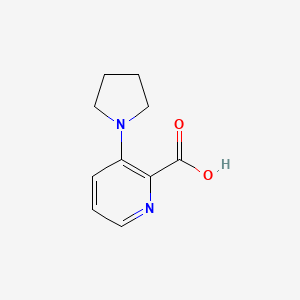
![2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

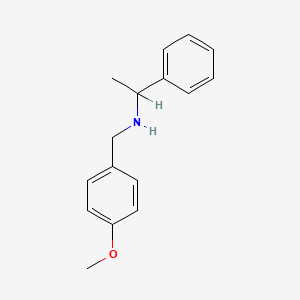
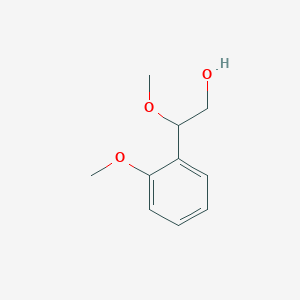
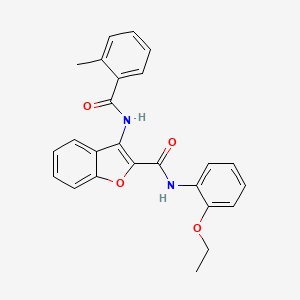
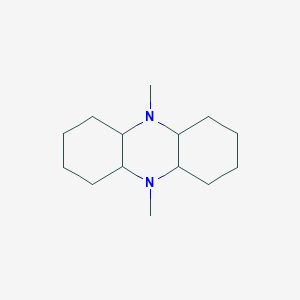
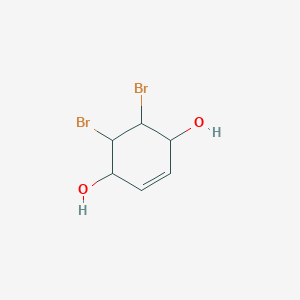
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2878015.png)
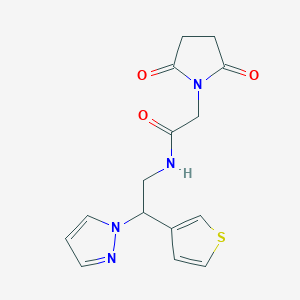
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
